11-[3-(benzyloxy)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 11-[3-(benzyloxy)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a sophisticated molecule featuring a complex structure with multiple aromatic rings and a diazepine core. This compound is of significant interest in various scientific fields due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[3-(benzyloxy)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic synthesis:
Starting Materials: : Common starting materials include benzyl alcohol and aromatic aldehydes.
Initial Reactions: : Benzylation of the starting phenolic compounds to introduce the benzyloxy group.
Cyclization: : Formation of the hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one framework via a series of condensation and cyclization reactions.
Final Steps: : Purification through recrystallization or chromatography.
Industrial Production Methods
Large-scale production may involve similar synthetic steps with optimization for yield and cost-efficiency. Industrial processes often include:
Catalysts: : Use of catalysts to increase reaction rates.
Solvent Systems: : Efficient solvent systems to manage solubility and reaction conditions.
Purification Techniques: : Advanced purification methods like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at specific positions on the aromatic rings or the benzyloxy group, leading to quinones or other oxidized derivatives.
Reduction: : Reduction reactions typically involve hydrogenation of the aromatic rings or reduction of any present nitro groups.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at various positions, altering the substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Hydrogen gas (H₂) in the presence of palladium or platinum catalysts.
Substitution: : Halogens (Br₂, Cl₂) and various nucleophiles (amines, thiols).
Major Products
Depending on the reaction type, major products can range from simple derivatives like hydroxylated or aminated compounds to more complex, multi-functionalized molecules.
Scientific Research Applications
The compound has a wide array of applications in various scientific disciplines:
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential interactions with biological macromolecules, enzymes, or cell receptors.
Medicine: : Potential therapeutic applications, particularly in targeting neurological pathways or as an antipsychotic agent.
Industry: : Utilized in the manufacture of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 11-[3-(benzyloxy)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exerts its effects typically involves:
Binding: : Interactions with specific molecular targets such as GABA receptors or serotonin receptors.
Pathways: : Modulation of neurotransmitter pathways, leading to alterations in neuronal signaling.
Comparison with Similar Compounds
Compared to other benzodiazepine analogs, 11-[3-(benzyloxy)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exhibits unique structural characteristics:
Uniqueness: : The presence of both benzyloxy and phenyl groups on the hexahydro-diazepine framework is rare.
Similar Compounds: : Examples include diazepam, clonazepam, and lorazepam, which differ mainly in their substituent groups and ring structure modifications.
Properties
IUPAC Name |
9-phenyl-6-(3-phenylmethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N2O2/c35-30-20-25(23-12-5-2-6-13-23)19-29-31(30)32(34-28-17-8-7-16-27(28)33-29)24-14-9-15-26(18-24)36-21-22-10-3-1-4-11-22/h1-18,25,32-34H,19-21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRGBZHBFSLLLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC(=CC=C4)OCC5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.